N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with the following structural formula:
N’-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide
- It contains two azavinyl groups and a pentane-1,5-diamide backbone.
- The fluorophenyl substituents contribute to its unique properties.
Vorbereitungsmethoden
Industrial Production: Industrial-scale production methods are proprietary and may involve custom synthesis or modifications of existing processes.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Depending on the specific functional groups, reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines) could be employed.
Major Products: The products formed would depend on the reaction conditions and substituents. For example, reduction could yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: It might serve as a lead compound for drug development due to its unique structure.
Industry: Applications could include materials science or catalysis.
Wirkmechanismus
- The compound’s mechanism of action would depend on its intended application.
- If used as a drug, it could target specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison.
- researchers would compare its properties (e.g., solubility, stability) with structurally related molecules.
Eigenschaften
Molekularformel |
C19H18F2N4O2 |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-N'-[(Z)-(4-fluorophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18F2N4O2/c20-16-8-4-14(5-9-16)12-22-24-18(26)2-1-3-19(27)25-23-13-15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12-,23-13+ |
InChI-Schlüssel |
XGLMBDGHMWBHMF-SEKXJNOLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C\C2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.